N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structural Overview
The compound features several key structural components:
- 1,2,4-Oxadiazole ring : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Dihydropyridine moiety : Often associated with calcium channel blockers and antihypertensive agents.
The molecular formula is C19H24N4O2, and it has a molecular weight of 344.42 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For example, compounds related to the oxadiazole structure have shown inhibitory effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Oxadiazole Derivative A | HeLa (cervical) | 12.5 | |
Oxadiazole Derivative B | CaCo-2 (colon) | 15.0 | |
Oxadiazole Derivative C | MCF7 (breast) | 10.0 |
These findings suggest that the incorporation of the oxadiazole moiety enhances cytotoxicity against tumor cells.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with the 1,2,4-oxadiazole structure have demonstrated anti-inflammatory activity. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are implicated in cancer progression and inflammation.
- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of oxadiazole derivatives in vitro against multiple cancer cell lines. The results showed that compounds with a methylphenyl substituent had enhanced activity compared to those without it. The study concluded that modifying the substituents on the oxadiazole ring significantly affects biological activity and could lead to the development of more potent anticancer agents .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of similar compounds in a rat model of induced inflammation. The results indicated a marked reduction in paw edema when treated with the compound at varying doses compared to controls. This suggests that this compound could be a candidate for further exploration in anti-inflammatory therapies .
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-14(3)21-17(25)12-24-11-5-6-16(20(24)26)19-22-18(23-27-19)15-9-7-13(2)8-10-15/h5-11,14H,4,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNINIFVEPBZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.